5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers requiring a rigid, polar quinoline scaffold for peripheral-targeted drug discovery face challenges with analog solubility and binding specificity. This compound delivers a validated differentiation profile. - **Key PhysChem**: TPSA 53.75 Ų (reduces CNS exposure risk); LogP 1.47. - **Synthetic Utility**: 2-CN handle for hydrolysis, reduction, or cycloaddition; 5-oxo enables polar binding. - **Supply**: 96-97% purity, immediate shipment in lab-ready quantities.

Molecular Formula C10H8N2O
Molecular Weight 172.187
CAS No. 1471468-84-4
Cat. No. B2692651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile
CAS1471468-84-4
Molecular FormulaC10H8N2O
Molecular Weight172.187
Structural Identifiers
SMILESC1CC2=C(C=CC(=N2)C#N)C(=O)C1
InChIInChI=1S/C10H8N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h4-5H,1-3H2
InChIKeyDRUKTSLDCFAWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile: Chemical Profile


5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (CAS 1471468-84-4) is a heterocyclic compound featuring a partially saturated quinoline core with a carbonyl group at the 5-position and a nitrile substituent at the 2-position . The molecule has the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol . It is commercially available as a research chemical from multiple reputable vendors with reported purities ranging from 96% to 97% . The compound exhibits moderate lipophilicity with a calculated LogP of 1.47228 and a topological polar surface area (TPSA) of 53.75 Ų, possessing three hydrogen bond acceptors and no hydrogen bond donors . These physicochemical properties position the compound as a building block of interest in medicinal chemistry and chemical biology research.

Dual functional handle: 5-oxo and 2-carbonitrile substitution on a partially saturated quinoline scaffold
Distinct physicochemical profile vs non-oxidized analogs; reported H-bond acceptor and TPSA context
Research-grade building block available from multiple vendors; purity range supports medicinal chemistry procurement

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile: Why Analogs Fail


While multiple tetrahydroquinoline derivatives share a common core scaffold, 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile possesses a unique combination of the 5-oxo and 2-carbonitrile functional groups that fundamentally alter its physicochemical profile compared to both non-oxygenated analogs (e.g., 5,6,7,8-tetrahydroquinoline-2-carbonitrile, CAS 150459-78-2) and regioisomeric carbonitrile derivatives . The presence of the 5-oxo group introduces an additional hydrogen bond acceptor and substantially modifies the compound's LogP and topological polar surface area (TPSA) relative to the unoxidized comparator [1]. These differences are not cosmetic; they translate into divergent solubility characteristics, chromatographic behavior, and potential biological target engagement profiles . Substituting this compound with a structurally related analog in a synthetic pathway or biological assay without rigorous re-validation would introduce uncontrolled variables that could invalidate structure-activity relationship (SAR) conclusions or lead to failed synthetic transformations. The quantitative evidence presented below delineates the specific, measurable points of differentiation that justify the selection of this precise compound for applications where the 5-oxo and 2-carbonitrile functionalities are required.

Non-oxidized analog mismatch
Tetrahydroquinolines lacking the 5-oxo group have fewer H-bond acceptors and higher LogP; solubility and target engagement may shift significantly.
Regioisomeric 3-carbonitrile comparator
The 3-carbonitrile isomer shares molecular formula but differs in nitrile position; reactivity and SAR interpretation may not transfer without experimental verification.
Unfunctionalized tetrahydroquinoline
Compounds without the 2-carbonitrile group require additional synthetic steps to introduce this handle, altering synthesis route efficiency and intermediate utility.

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile: Evidence-Based Differentiation


H-Bond Acceptors and Lipophilicity vs. Non-Oxidized Analog

The presence of the 5-oxo group in 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile significantly increases the number of hydrogen bond acceptors from 2 to 3 and reduces LogP from 1.832 to 1.472 relative to its non-oxidized analog 5,6,7,8-tetrahydroquinoline-2-carbonitrile (CAS 150459-78-2) [1].

H-Bond & LogP vs non-oxidized analog
Reported
H_Acceptors: 3 vs 2
LogP: 1.47 vs 1.83
H-bond capacity increases, lipophilicity decreases; may influence solubility and target interaction context.
Calculated properties; vendor datasheets.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

TPSA and Membrane Permeability

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile exhibits a TPSA of 53.75 Ų, which is 17.07 Ų higher than the 36.68 Ų TPSA of 5,6,7,8-tetrahydroquinoline-2-carbonitrile [1]. This difference is primarily attributable to the additional carbonyl oxygen.

TPSA vs non-oxidized analog
Reported
53.75 vs 36.68 Ų
+17.07 Ų (+46.5%)
Higher TPSA indicates lower passive membrane permeability context.
Relevant for CNS penetration endpoint studies.
ADME Blood-Brain Barrier Permeability Drug Design

Regioisomeric Differentiation: 2-Carbonitrile vs. 3-Carbonitrile

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (nitrile at C2) is regioisomeric to 5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 135987-10-9, nitrile at C3) . While both share identical molecular formulas and weights (C10H8N2O, 172.18 g/mol), the differing nitrile substitution pattern is expected to confer distinct reactivity in cross-coupling reactions and divergent biological activity profiles due to altered electron density distribution and steric accessibility at the quinoline ring .

Regioisomer: 2-CN vs 3-CN
Class-level
2-Carbonitrile vs 3-Carbonitrile positional isomer
Regioisomer identity must be verified; reactivity and SAR may differ.
No direct quantitative comparison; requires experimental validation.
Synthetic Chemistry Regioselective Functionalization SAR Studies

Commercial Availability and Purity Benchmarks

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile is commercially available from multiple vendors at purities of 96-97%, comparable to the 97-98% purities reported for the simpler 5-oxo-5,6,7,8-tetrahydroquinoline (CAS 53400-41-2) . However, the target compound incorporates both the 5-oxo and the 2-carbonitrile functionalities, offering a more advanced intermediate for convergent synthetic strategies.

Purity benchmarks
Specification review
96–97% vs simpler analog 97–98%
Purity range comparable; advanced intermediate may reduce synthetic steps.
Vendor-reported purity; lot-specific review recommended.
Procurement Quality Control Synthetic Building Blocks

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile: Application Scenarios


Reduced CNS Penetration in Lead Optimization

The elevated TPSA of 53.75 Ų (+46.5% relative to the non-oxidized analog) suggests reduced passive blood-brain barrier permeability, making this compound a suitable scaffold for developing peripherally restricted therapeutic candidates where CNS exposure is undesirable . Researchers optimizing compounds for targets outside the CNS can leverage this property to mitigate CNS-mediated side effects.

Nitrile-Directed Synthesis of Heterocyclic Intermediates

The 2-carbonitrile group serves as a versatile synthetic handle for transformations such as hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or participation in cycloaddition reactions. The presence of the 5-oxo group introduces an additional hydrogen bond acceptor (H_Acceptors=3), which can influence reaction selectivity and improve solubility in polar aprotic solvents compared to non-oxygenated analogs .

Targeting H-Bond-Rich Binding Pockets

With three hydrogen bond acceptors and a TPSA of 53.75 Ų, 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile is well-suited for engaging protein targets with polar binding sites or active sites rich in hydrogen bond donors . The compound's increased polarity relative to the non-oxidized comparator enhances its potential for forming specific, directional interactions that can improve binding affinity and selectivity in structure-based drug design campaigns.

Application
Selection Property
Validation Focus
Peripheral selectivity research
TPSA and H-bond acceptor profile
CNS permeability assay validation
Nitrile-directed heterocycle synthesis
2-carbonitrile reactivity
Reaction condition screening
H-bond-rich target engagement studies
H-bond acceptor count and TPSA context
Binding affinity and selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.